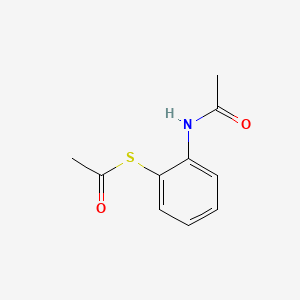
S-(2-acetamidophenyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-acetamidophenyl) ethanethioate: is an organic compound with the molecular formula C₁₀H₁₁NO₂S. It is known for its role in the synthesis of phenothiazine derivatives, which are significant in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-acetamidophenyl) ethanethioate can be achieved through a cesium carbonate-mediated reaction with ortho-dihaloarenes. This method does not require a transition-metal catalyst or ligand, making it an efficient and environmentally friendly approach .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the cesium carbonate-mediated synthesis provides a scalable and efficient route that could be adapted for industrial purposes .
Chemical Reactions Analysis
Types of Reactions: S-(2-acetamidophenyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
S-(2-acetamidophenyl) ethanethioate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of S-(2-acetamidophenyl) ethanethioate involves its conversion to phenothiazine derivatives through a cesium carbonate-mediated reaction. The molecular targets and pathways involved in this process include the activation of ortho-dihaloarenes and the formation of phenothiazine rings .
Comparison with Similar Compounds
- S-(2-acetamidophenyl) ethanethioate
- O-(2-acetamidophenyl) ethanethioate
- Phenothiazine derivatives
Comparison: this compound is unique due to its efficient synthesis method and its role as a precursor to phenothiazine derivatives. Compared to similar compounds, it offers a more environmentally friendly and cost-effective route for the production of phenothiazine derivatives .
Properties
CAS No. |
1204-55-3 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
S-(2-acetamidophenyl) ethanethioate |
InChI |
InChI=1S/C10H11NO2S/c1-7(12)11-9-5-3-4-6-10(9)14-8(2)13/h3-6H,1-2H3,(H,11,12) |
InChI Key |
YQGDQHHQENADMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


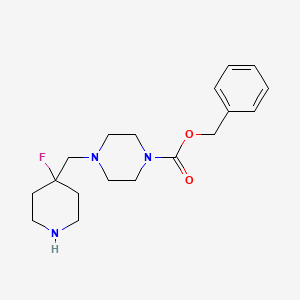
![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)
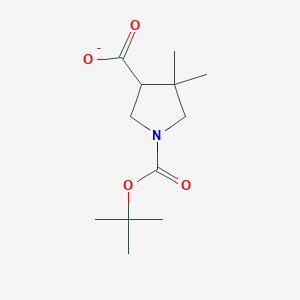
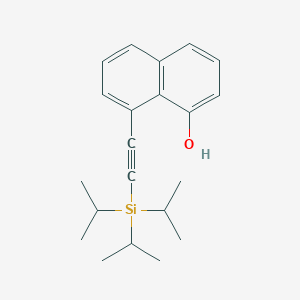

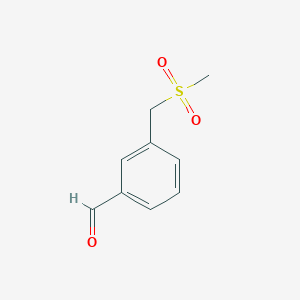

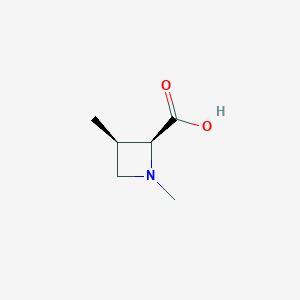
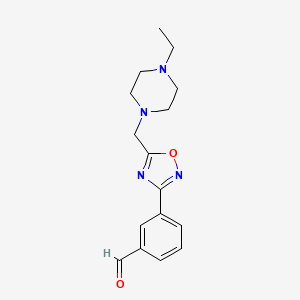
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13916016.png)


![2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B13916038.png)
![(3R,2'R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid](/img/structure/B13916042.png)
